molecular formula C11H12BrNO2 B1290723 5-Bromo-2-morpholinobenzaldehyde CAS No. 742099-65-6

5-Bromo-2-morpholinobenzaldehyde

Cat. No. B1290723
CAS RN: 742099-65-6
M. Wt: 270.12 g/mol
InChI Key: JBXQFFOLHURHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-morpholinobenzaldehyde is a chemical compound that is part of a broader class of organic compounds involving morpholine structures and brominated aromatic aldehydes. The interest in such compounds arises from their potential applications in various fields, including medicinal chemistry and materials science. The morpholine moiety is a versatile scaffold in drug design, and the presence of a bromine atom on the aromatic ring can facilitate further chemical modifications through various organic reactions .

Synthesis Analysis

The synthesis of morpholine derivatives can be approached through different pathways. One method involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane . Another efficient synthesis route for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a one-pot Ugi multicomponent reaction with various alpha-amino acids and isocyanides . Additionally, morpHoline-2,5-dione has been synthesized from glycine and bromoacetyl bromide, with the reaction conditions optimized for better yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-salicylaldehyde-2-methylthiosemicarbazonato(nitrato)copper(II) monohydrate, has been elucidated using single-crystal X-ray diffraction. This compound features a planar, tridentate ligand coordinating to a copper(II) ion, with a geometry described as 4+1+1. The morpholine ring in other studied compounds adopts a chair conformation, which is a common and stable conformation for this type of heterocycle .

Chemical Reactions Analysis

The brominated morpholine derivatives are reactive substrates for further chemical transformations. For instance, the 3,5-di(bromomethyl)morpholine can undergo nucleophilic displacement of the bromo atoms to yield various substituted morpholines . The presence of the bromine atom on the aromatic ring of 5-bromo-2-morpholinobenzaldehyde would similarly allow for its participation in nucleophilic aromatic substitution reactions, potentially leading to a wide array of functionalized products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-Bromo-2-morpholinobenzaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystalline structure, spectral data (IR, UV-vis, EPR), and biological activity measurements of related compounds provide insights into their stability, electronic properties, and potential interactions with biological targets . The solubility, melting points, and reactivity of these compounds would be influenced by the presence of the morpholine ring and the substituents on the aromatic ring.

properties

IUPAC Name

5-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXQFFOLHURHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630513
Record name 5-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-morpholinobenzaldehyde

CAS RN

742099-65-6
Record name 5-Bromo-2-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742099-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.